Bosutinib Monohydrate is the monohydrate form of bosutinib, a synthetic quinolone derivative and dual kinase inhibitor that targets both Abl and Src kinases with potential antineoplastic activity. Unlike imatinib, bosutinib inhibits the autophosphorylation of both Abl and Src kinases, resulting in inhibition of cell growth and apoptosis. Because of the dual mechanism of action, this agent may have activity in resistant CML disease, other myeloid malignancies and solid tumors. Abl kinase is upregulated in the presence of the abnormal Bcr-abl fusion protein which is commonly associated with chronic myeloid leukemia (CML). Overexpression of specific Src kinases is also associated with the imatinib-resistant CML phenotype.

See also: Bosutinib (has active moiety).

Bosutinib monohydrate

CAS No.: 918639-08-4

Cat. No.: VC1571439

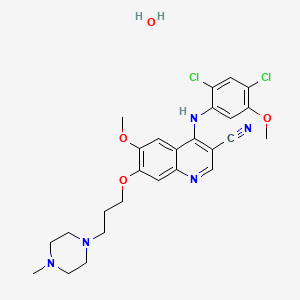

Molecular Formula: C26H31Cl2N5O4

Molecular Weight: 548.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 918639-08-4 |

|---|---|

| Molecular Formula | C26H31Cl2N5O4 |

| Molecular Weight | 548.5 g/mol |

| IUPAC Name | 4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile;hydrate |

| Standard InChI | InChI=1S/C26H29Cl2N5O3.H2O/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27;/h11-14,16H,4-10H2,1-3H3,(H,30,31);1H2 |

| Standard InChI Key | BXPOSPOKHGNMEP-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC.O |

| Canonical SMILES | CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC.O |

Introduction

Chemical Structure and Properties

Molecular Structure

Bosutinib monohydrate has the chemical name 3-Quinolinecarbonitrile, 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-, hydrate (1:1) . Its chemical formula is C26H29Cl2N5O3∙H2O, with a molecular weight of 548.46 g/mol in the monohydrate form, equivalent to 530.46 g/mol in the anhydrous state . The compound consists of a quinoline core structure with multiple functional groups arranged to enable specific molecular interactions with target kinases.

Physical Properties

The compound has been described as a "promiscuous solvate former," indicating its tendency to form various solvated crystal structures depending on crystallization conditions . This property presented significant challenges during the development of stable pharmaceutical formulations and necessitated specialized approaches to ensure consistent solid-state properties.

Synthesis Methods

Conventional Synthetic Route

Pharmaceutical Formulation

Formulation Challenges

The development of stable pharmaceutical formulations of bosutinib monohydrate presented significant challenges due to its propensity to form different solvates . The complex solid-state behavior of the compound required extensive characterization and process development to ensure consistent production of the desired monohydrate form with appropriate physical properties for therapeutic use.

Mechanism of Action

Kinase Inhibition Profile

Bosutinib monohydrate functions as a dual inhibitor of both Abl and Src kinases . Unlike imatinib, which was the first approved tyrosine kinase inhibitor for CML, bosutinib inhibits the autophosphorylation of both Abl and Src kinases, resulting in more comprehensive inhibition of cell growth and promotion of apoptosis in malignant cells .

Molecular Targeting

The Abl kinase is particularly relevant in CML treatment as it is upregulated in the presence of the abnormal Bcr-abl fusion protein, which is a characteristic molecular marker of this malignancy . Additionally, the overexpression of specific Src kinases is associated with the imatinib-resistant CML phenotype, making bosutinib's dual action particularly valuable in the treatment of resistant disease .

Clinical Applications

First-line Treatment

Bosutinib received approval as a first-line therapy for CML based on the results of pivotal phase 3 clinical studies, including the BELA trial . This trial compared bosutinib (400 mg once daily) with imatinib (500 mg once daily) in patients with newly diagnosed CML.

Later-line Treatment

Beyond first-line therapy, bosutinib has demonstrated significant efficacy in second-line, third-line, and fourth-line treatment settings for patients who have developed resistance or intolerance to previous therapies . In the BYOND trial, which evaluated bosutinib in these later-line settings, the cumulative Complete Cytogenetic Response (CCyR) rates by 1 year were 83.9% and 73.3% for patients in the third-line and fourth-line settings, respectively . Major Molecular Response (MMR) rates by 1 year were 74.5% for patients in the third-line setting and 56.3% for those in the fourth-line setting .

| Adverse Event/Parameter | Bosutinib (400 mg QD) | Imatinib (500 mg QD) |

|---|---|---|

| Diarrhea | 68% | 21% |

| Anemia | 81% | 84% |

| Thrombocytopenia | 66% | 63% |

| Hypophosphatemia | 47% | 63% |

| Discontinued treatment | 19% | 6% |

| Dose interruption due to AEs | 61% | 42% |

| Dose reduction due to AEs | 39% | 18% |

The safety profile of bosutinib reveals a higher incidence of gastrointestinal adverse events, particularly diarrhea (68% vs. 21%) . Treatment discontinuation was more common with bosutinib (19% vs. 6%), as were dose interruptions (61% vs. 42%) and reductions (39% vs. 18%) due to adverse events . These findings highlight the importance of proactive management of side effects to optimize treatment adherence and outcomes.

Long-term Outcomes and Survival

Pharmaceutical Development Considerations

Solid-state Characterization

A thorough understanding of the complex solid form landscape of bosutinib was essential for developing a reliable manufacturing process . The compound's tendency to form multiple solvates necessitated detailed characterization of the various solid forms and their interconversion pathways to ensure consistent production of the desired monohydrate form.

Process Optimization

The development of a streamlined approach to bosutinib monohydrate focused on delivering the correct solid form and excellent purity directly from the final synthetic step, eliminating the need for additional purification or solid form conversion procedures . This systematic approach has contributed to more efficient production processes with improved yields and reduced manufacturing costs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume